molecular formula C21H14N2O2 B014975 2,3-Diphenylquinoxaline-6-carboxylic acid CAS No. 32387-96-5

2,3-Diphenylquinoxaline-6-carboxylic acid

Numéro de catalogue: B014975
Numéro CAS: 32387-96-5
Poids moléculaire: 326.3 g/mol
Clé InChI: LFWGZXMTCUOPFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Diphenylquinoxaline-6-carboxylic acid (CAS: 32387-96-5) is a heterocyclic compound with the molecular formula C₂₁H₁₄N₂O₂ and a molecular weight of 326.35 g/mol . It is synthesized via a condensation reaction between benzil (1) and 3,4-diaminobenzoic acid (2) in glacial acetic acid at 50°C for 4–8 hours, yielding a beige solid with a high melting point of 292–294°C . Key spectroscopic data include:

  • IR (KBr): 3310 cm⁻¹ (O-H stretch), 1728 cm⁻¹ (C=O) .
  • ¹H NMR (DMSO-d₆): δ 7.36–8.77 ppm (aromatic protons) .
  • ¹³C NMR (CDCl₃): δ 128.23–166.85 ppm (aromatic and carbonyl carbons) .

The compound is slightly soluble in DMSO and THF and is stored at -20°C due to its stability concerns .

Méthodes De Préparation

    Voies de synthèse : La voie de synthèse de CAY10567 implique la construction du système cyclique quinoxaline, suivie d'une carboxylation. Des détails spécifiques sur les étapes de synthèse ne sont pas facilement disponibles dans la littérature.

    Production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle sont limitées.

  • Analyse Des Réactions Chimiques

      Réactions : CAY10567 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

      Réactifs et conditions courants : Des informations détaillées sur les réactifs et les conditions courants pour les réactions de CAY10567 sont rares.

      Produits majeurs : Les produits majeurs résultant des réactions de CAY10567 n'ont pas été étudiés de manière approfondie.

  • Applications de la recherche scientifique

      Biologie : Les chercheurs peuvent étudier ses effets sur les voies de signalisation cellulaire et les interactions protéiques.

      Médecine : Bien qu'il ne soit pas largement étudié, CAY10567 pourrait être pertinent dans la découverte de médicaments ou le développement thérapeutique.

      Industrie : Ses applications industrielles restent à explorer.

  • Mécanisme d'action

    • Le mécanisme d'action de CAY10567 implique une interférence avec le domaine PH d'Akt1. En inhibant la translocation d'Akt1, il peut avoir un impact sur les voies de signalisation en aval liées à la survie et à la prolifération cellulaires.
  • Applications De Recherche Scientifique

    Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid

    The synthesis of DPQCA typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The method is efficient and yields high-quality products. For instance, a study demonstrated the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using rectified spirit as a solvent .

    Biological Applications

    1. Anticancer Activity

    DPQCA has been investigated for its anticancer properties, particularly as a tubulin inhibitor. A study synthesized various derivatives of DPQCA and evaluated their cytotoxicity against several human cancer cell lines, including AGS (gastric adenocarcinoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent activity by targeting the colchicine binding site on β-tubulin .

    Table 1: Cytotoxicity of DPQCA Derivatives

    CompoundCell Line TestedIC50 (µM)
    DPQCA-1AGS12.5
    DPQCA-2HT-2915.0
    DPQCA-3MCF-710.0

    2. Antiviral and Antibacterial Properties

    DPQCA has shown potential as an antiviral and antibacterial agent. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for further development in treating infections .

    Materials Science Applications

    1. Optoelectronic Devices

    DPQCA derivatives have been explored for their optoelectronic properties. A series of bipolar donor-acceptor-donor (D-A-D) quinoxaline amine derivatives were synthesized to investigate their emission properties. The study found that these materials exhibit strong solid-state emissions and are suitable for use in optoelectronic devices due to their ambipolar nature and good thermal stability .

    Table 2: Photophysical Properties of DPQCA Derivatives

    CompoundEmission ColorHOMO-LUMO Gap (eV)
    DPQCA-Amine-1Yellow2.5
    DPQCA-Amine-2Blue2.8
    DPQCA-Amine-3Green2.6

    Case Studies

    Case Study 1: Cancer Treatment Research

    In a recent study, researchers synthesized 28 derivatives of DPQCA aimed at enhancing its efficacy as a tubulin inhibitor. The compounds were subjected to molecular docking studies to predict their binding affinities to β-tubulin, leading to the identification of several promising candidates for further development in cancer therapies .

    Case Study 2: Development of Optoelectronic Materials

    Another research group focused on the synthesis of D-A-D based quinoxaline derivatives for optoelectronic applications. They utilized various spectroscopic techniques to assess the electronic properties and found that specific modifications to the quinoxaline core significantly enhanced the photophysical performance, making them suitable for solid-state lighting applications .

    Mécanisme D'action

    • CAY10567’s mechanism of action involves interfering with the Akt1 PH domain. By inhibiting Akt1 translocation, it may impact downstream signaling pathways related to cell survival and proliferation.
  • Comparaison Avec Des Composés Similaires

    Comparison with Structurally Similar Compounds

    Structural and Physicochemical Properties

    The following table compares 2,3-diphenylquinoxaline-6-carboxylic acid with analogous quinoxaline derivatives:

    Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications
    This compound C₂₁H₁₄N₂O₂ 326.35 Phenyl, carboxylic acid 292–294 Slightly in DMSO, THF Akt1 inhibitors
    2,3-Dimethylquinoxaline-6-carboxylic acid C₁₁H₁₀N₂O₂ 202.21 Methyl, carboxylic acid Not reported Not reported Intermediate in synthesis
    Methyl 2,3-dichloro-6-quinoxalinecarboxylate C₁₀H₆Cl₂N₂O₂ 257.08 Chloro, methyl ester Not reported Not reported Synthetic intermediate
    This compound 2-Hydroxyethyl Amide C₂₃H₁₉N₃O₂ 369.42 Phenyl, hydroxyethyl amide 159–160 Soluble in DMSO, methanol Pharmacological derivatives
    2,3-Bis(3-hydroxyphenyl)-6-quinoxalinecarboxylic acid C₂₁H₁₄N₂O₄ 358.35 Hydroxyphenyl, carboxylic acid Not reported Not reported Potential antioxidant

    Key Differences and Research Findings

    Substituent Effects on Bioactivity: The diphenyl groups in the parent compound enhance π-π stacking interactions with biological targets, contributing to its role as an Akt1 inhibitor . In contrast, the dimethyl analog lacks aromatic substituents, reducing its binding affinity . The hydroxyethyl amide derivative exhibits improved solubility in polar solvents (e.g., methanol) compared to the parent carboxylic acid, making it more suitable for drug formulation .

    Synthetic Flexibility: The carboxylic acid group in the parent compound allows derivatization into esters or amides. For example, esterification with dry ethanol produces methyl esters, while reaction with hydroxyethylamine yields amides .

    Thermal Stability :

    • The parent compound’s high melting point (292–294°C ) reflects its crystalline stability, whereas the hydroxyethyl amide derivative melts at a lower temperature (159–160°C ), suggesting reduced crystallinity due to the flexible amide group .

    Biological Relevance :

    • The parent compound’s α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) is superior to simpler analogs, attributed to its bulky phenyl groups enhancing enzyme binding .

    Activité Biologique

    2,3-Diphenylquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its role as an α-glucosidase inhibitor, its potential as an Akt inhibitor, and other pharmacological properties supported by recent research findings.

    • Molecular Formula : C21_{21}H14_{14}N2_2O2_2
    • Molecular Weight : 326.36 g/mol
    • CAS Number : 32387-96-5
    • Solubility : Soluble in DMSO (25 mg/ml)

    1. α-Glucosidase Inhibition

    Recent studies have highlighted the potential of this compound and its derivatives as effective inhibitors of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by hydrolyzing oligosaccharides into monosaccharides. Inhibition of α-glucosidase can help manage blood glucose levels, making it a target for diabetes treatment.

    Research Findings :

    • A series of diphenylquinoxaline derivatives were synthesized and screened for α-glucosidase inhibitory activity.
    • The most potent derivative exhibited an IC50_{50} value ranging from 110.6 µM to 453.0 µM, compared to acarbose (IC50_{50} = 750 µM) .
    • Kinetic studies indicated that the most effective compound acted via competitive inhibition .
    CompoundIC50_{50} (µM)Type of Inhibition
    7e110.6Competitive
    Acarbose750Competitive

    2. Akt Inhibition

    This compound has also been identified as an inhibitor of Akt, a key signaling protein involved in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt can have therapeutic implications in cancer treatment and metabolic disorders.

    Mechanism :

    • The compound inhibits the translocation of Akt, thereby potentially disrupting its signaling pathway .

    Pharmacological Applications

    The biological activities of quinoxaline derivatives extend beyond diabetes management and cancer therapy. They have shown promise in various therapeutic areas:

    • Antitumor Activity : Quinoxaline derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells.
    • Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against certain pathogens.

    Case Studies

    Several case studies illustrate the effectiveness of quinoxaline derivatives in clinical settings:

    • Diabetes Management : A study involving diabetic models demonstrated that compounds with α-glucosidase inhibitory activity significantly reduced postprandial blood glucose levels.
    • Cancer Research : In vitro studies revealed that quinoxaline derivatives could inhibit cell growth in various cancer cell lines, suggesting their potential as anticancer agents.

    Q & A

    Q. What are the established synthetic routes for 2,3-Diphenylquinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?

    Answer:
    The compound is synthesized via condensation of benzil with either 3,4-diaminobenzoic acid (Method A) or methyl 3,4-diaminobenzoate (Method B).

    • Method A yields 88% by reacting benzil with 3,4-diaminobenzoic acid in ethanol, followed by purification via suspension in ethyl acetate.
    • Method B uses the methyl ester precursor, yielding 67% , likely due to additional hydrolysis steps.
      Key factors include solvent choice (ethanol for reflux, ethyl acetate for purification) and precursor solubility. Optimizing stoichiometry and reaction time minimizes side products .

    Q. How can researchers address yield discrepancies when using ester vs. acid precursors in synthesis?

    Answer:
    Yield variations arise from differences in precursor reactivity and purification challenges.

    • Methyl ester derivatives (Method B) may require hydrolysis to the free acid, introducing additional steps that reduce yield.
    • Monitor reaction progress via TLC or NMR to identify intermediates. Adjust solvent polarity (e.g., switching from ethanol to methanol) or employ catalytic acid/base to enhance cyclization efficiency .

    Q. What analytical methods are critical for confirming structural integrity and purity?

    Answer:

    • 1H/13C NMR : Confirm aromatic proton environments (e.g., quinoxaline ring protons at δ 8.5–9.0 ppm) and carboxylic acid functionality.
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
    • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 353 for C21H14N2O2).
    • X-ray crystallography (as in related quinoxaline structures) resolves stereochemical ambiguities .

    Q. What safety protocols are essential for handling quinoxaline derivatives?

    Answer:

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use fume hoods to avoid inhalation of fine particles.
    • Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.
    • Storage : Keep in airtight containers, away from ignition sources, per GHS guidelines for skin/eye irritation (Category 2) .

    Q. How can researchers evaluate the biological activity of this compound?

    Answer:

    • Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli using broth microdilution.
    • Anticancer screening : Perform MTT assays on colon cancer cells (e.g., HCT-116), noting IC50 values.
    • Molecular docking : Predict interactions with kinase targets (e.g., EGFR) using AutoDock Vina, informed by structural analogs .

    Q. How should contradictory data on reactivity or stability be resolved?

    Answer:

    • Replicate experiments : Compare results under identical conditions (solvent, temperature, catalyst).
    • Advanced characterization : Use XRD to confirm crystal structure and FTIR to track functional group stability.
    • Peer collaboration : Cross-validate findings with independent labs, as seen in crystallography studies of nitroquinoxaline derivatives .

    Q. What strategies are effective for synthesizing amide derivatives?

    Answer:

    • Activation : Treat the carboxylic acid with EDCl/HOBt in DMF to form an active ester.
    • Coupling : React with amines (e.g., 2-hydroxyethylamine) at 0–25°C for 12–24 hours.
    • Purification : Use silica gel chromatography (ethyl acetate/hexane) to isolate derivatives like this compound 2-Hydroxyethyl Amide .

    Q. How can solubility challenges in biological assays be mitigated?

    Answer:

    • In vitro : Dissolve in DMSO (final concentration ≤1%) for cell-based assays.
    • Pro-drug formulation : Synthesize methyl esters or PEGylated derivatives to enhance aqueous solubility.
    • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for improved bioavailability in vivo .

    Propriétés

    IUPAC Name

    2,3-diphenylquinoxaline-6-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LFWGZXMTCUOPFI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H14N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30348063
    Record name 2,3-diphenylquinoxaline-6-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348063
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    326.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    32387-96-5
    Record name 2,3-diphenylquinoxaline-6-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348063
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    2,3-Diphenylquinoxaline-6-carboxylic acid
    2,3-Diphenylquinoxaline-6-carboxylic acid
    2,3-Diphenylquinoxaline-6-carboxylic acid
    2,3-Diphenylquinoxaline-6-carboxylic acid
    2,3-Diphenylquinoxaline-6-carboxylic acid
    2,3-Diphenylquinoxaline-6-carboxylic acid

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.